molecular formula C6H12O5 B147802 Methyl alpha-D-xylopyranoside CAS No. 91-09-8

Methyl alpha-D-xylopyranoside

Cat. No. B147802
CAS RN: 91-09-8
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-MOJAZDJTSA-N
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Description

Stereoselective Synthesis Analysis

The stereoselective synthesis of methyl alpha-D-xylopyranoside derivatives has been explored in various studies. For instance, a derivative, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, was synthesized with a yield of 65% by reacting a precursor with diethyl malonate. The X-ray crystallographic analysis provided insights into the molecular structure, revealing axial and equatorial bonding at C-2 and a one-dimensional chain formation in the crystal lattice due to intermolecular hydrogen bonds .

Molecular Structure Analysis

The molecular structure of methyl alpha-D-xylopyranoside derivatives has been characterized using various techniques, including X-ray crystallography. The analysis of the crystal structure of methyl alpha-D-galactopyranoside 2,6-bis(sodium sulfate) showed a 4C1 chair conformation for the sugar ring, with sodium ions exhibiting octahedral coordination. This structure is stabilized by an extended hydrogen-bonded network . Similarly, the crystal structure of methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside revealed unique conformations for the L-fucopyranosyl and D-galactopyranosyl residues, with interresidue torsion angles comparable to those from molecular modeling studies .

Chemical Reactions Analysis

The synthesis of methyl alpha-D-xylopyranoside derivatives involves various chemical reactions. For example, the preparation of hydroxycinnamoylated derivatives was achieved through a sequence of reactions starting from L-arabinose and methyl beta-D-xylopyranoside, yielding the final products in 17% overall yield based on methyl beta-D-xylopyranoside . The glycosidation of sugars to form methyl-D-xylosides was studied, revealing a sequence of reactions including anomerization and retention of configuration at the anomeric center .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl alpha-D-xylopyranoside derivatives are closely related to their molecular structure. The presence of substituents and the formation of intermolecular hydrogen bonds significantly influence these properties. For instance, the crystal packing and hydrogen bonding in the structure of methyl alpha-D-galactopyranoside 2,6-bis(sodium sulfate) contribute to its stability . The disorder and conformational analysis of methyl beta-D-galactopyranosyl-(1→4)-beta-D-xylopyranoside revealed variability in the internal glycosidic linkage conformation, which can affect the physical properties of the compound .

Scientific Research Applications

1. Proteoglycan Synthesis and Cellular Processes

Methyl alpha-D-xylopyranoside and related xylosides have been studied for their impact on proteoglycan synthesis. Potter-Perigo et al. (1992) investigated how specific xylosides, including methyl alpha-D-xylopyranoside, affect cell proliferation and proteoglycan synthesis. They found that while certain xylosides inhibited cell proliferation, methyl alpha-D-xylopyranoside did not affect cell proliferation despite stimulating free glycosaminoglycan chain synthesis, suggesting that cells can maintain normal growth while experiencing disrupted proteoglycan metabolism (Potter-Perigo et al., 1992).

2. Inhibiting Bacterial Adherence

Methyl alpha-D-xylopyranoside has been tested for its ability to prevent urinary tract infections caused by Escherichia coli. Aronson et al. (1979) demonstrated that the compound, by inhibiting bacterial adherence, significantly reduced the number of bacteriuric mice when co-administered with E. coli, although it was ineffective against other bacteria like Proteus mirabilis (Aronson et al., 1979).

3. Enzymatic Studies and Glycosidase Reactions

Methyl alpha-D-xylopyranoside is also relevant in enzymatic studies, particularly in understanding glycosidase reactions. Eneyskaya et al. (2007) investigated the beta-xylosidase from Aspergillus awamori, noting its transglycosylating ability to produce xylooligosaccharides. They observed that the enzymatic reaction was influenced by the presence of alpha-methyl D-xylopyranoside, revealing insights into the enzyme's activity and potential applications (Eneyskaya et al., 2007).

Safety And Hazards

Methyl alpha-D-xylopyranoside is recommended for research use only . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Future Directions

β-Xylopyranosides, a related compound, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They have been used as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants . This suggests potential future directions for the study and application of Methyl alpha-D-xylopyranoside.

properties

IUPAC Name

(2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-MOJAZDJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883270
Record name .alpha.-D-Xylopyranoside, methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-D-xylopyranoside

CAS RN

91-09-8
Record name Methyl α-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Xylopyranoside, methyl
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Record name .alpha.-D-Xylopyranoside, methyl
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Record name .alpha.-D-Xylopyranoside, methyl
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Record name Methyl α-D-xylopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Takagi, GA Jeffrey - Acta Crystallographica Section B: Structural …, 1978 - scripts.iucr.org
(IUCr) Methyl -D-xylopyranoside Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 34 Part 10 Pages 3104-3107 …
Number of citations: 16 scripts.iucr.org
D Indurugalla - 1999 - library-archives.canada.ca
Whistler and VanEs reported that methyl 5-thio-[alpha]-D-xylopyranoside hydrolyzes approximately ten times faster than methyl [alpha]-D-xylopyranoside and methyl 5-thio-[beta]-D-…
Number of citations: 2 library-archives.canada.ca
KB Bhandari, CP West, D Klein, S Subbiah… - Industrial Crops and …, 2019 - Elsevier
Bothriochloa spp. include aromatic grasses that produce essential oils. Some of these grasses are reported to repel economically important insects. Leaves, stems, and seedheads of ‘…
Number of citations: 8 www.sciencedirect.com
N Kumar, F Marotta, A Bharadwaj… - International Journal of …, 2017 - search.ebscohost.com
Lactobacillus is a genus of lactic acid bacteria having a brief history of innocuous usage, particularly in the field of dairy production. The common traits of this microbe are gram-positive, …
Number of citations: 2 search.ebscohost.com
B Cao, S Wang, Y Hu, AEF Abomohra, L Qian, Z He… - Renewable Energy, 2019 - Elsevier
Nowadays, macroalgae are widely discussed as advantageous alternative feedstock for crude bio-oil production using pyrolysis. In the present work, pyrolysis products of …
Number of citations: 56 www.sciencedirect.com
AM Sharazi - 2017 - search.proquest.com
Climate change resulting from fossil fuels combustion is motivating researchers to explore feasible routes to convert renewable biomass into biofuels and biochemicals for a sustainable …
Number of citations: 4 search.proquest.com
MA Mahdi - 2019 - researchgate.net
There is a modern interest worldwide in plants as pharmaceuticals, the discovery of numerous biologically active molecules by the pharmaceutical industry and the increasing use of …
Number of citations: 2 www.researchgate.net
S Kalın - 2013 - earsiv.odu.edu.tr
Bu çalışmada Türkiye’nin farklı illerinden toplanan dokuz farklı bal örneğinin bazı kimyasal özellikleri incelenmiş ve karşılaştırılmıştır. Farklı illerden toplanan dokuz baldan hazırlanan …
Number of citations: 5 earsiv.odu.edu.tr

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